1,2,5-Thiadiazol-3-amine
Overview
Description
1,2,5-Thiadiazol-3-amine is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure This compound is part of the thiadiazole family, which is known for its diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,5-Thiadiazol-3-amine can be synthesized through several methods. One common approach involves the reaction of thiosemicarbazide with carboxylic acids in the presence of phosphorus oxychloride. This reaction typically proceeds under reflux conditions, resulting in the formation of the desired thiadiazole ring . Another method involves the use of microwave-assisted synthesis, which significantly reduces reaction times and improves yields .
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using optimized conditions to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to produce this compound efficiently.
Chemical Reactions Analysis
Types of Reactions: 1,2,5-Thiadiazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro or tetrahydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro and tetrahydro derivatives.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
1,2,5-Thiadiazol-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the production of dyes, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2,5-thiadiazol-3-amine varies depending on its application. In biological systems, it can interact with various molecular targets, such as enzymes and receptors, leading to inhibition or activation of specific pathways. For example, its anticancer activity is believed to involve the inhibition of heat shock protein 90 (Hsp90), which plays a crucial role in the folding and stability of many oncoproteins .
Comparison with Similar Compounds
1,2,5-Thiadiazol-3-amine can be compared with other thiadiazole derivatives, such as 1,3,4-thiadiazole and 1,2,4-thiadiazole. While all these compounds share a common thiadiazole ring, their chemical properties and applications can differ significantly:
1,3,4-Thiadiazole: Known for its strong aromaticity and stability, it is widely used in pharmaceuticals and agrochemicals.
1,2,4-Thiadiazole: Exhibits unique electronic properties, making it useful in materials science and electronics.
The uniqueness of this compound lies in its specific reactivity and potential for diverse applications, particularly in medicinal chemistry and industrial processes.
Properties
IUPAC Name |
1,2,5-thiadiazol-3-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3N3S/c3-2-1-4-6-5-2/h1H,(H2,3,5) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWSFHMGJRJKJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NSN=C1N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20447519 | |
Record name | 1,2,5-thiadiazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20447519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6504-55-8 | |
Record name | 1,2,5-thiadiazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20447519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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